molecular formula C15H14BrNO2 B2807648 N-benzyl-5-bromo-2-methoxybenzamide CAS No. 831252-42-7

N-benzyl-5-bromo-2-methoxybenzamide

Cat. No. B2807648
M. Wt: 320.186
InChI Key: WENCDHONKGDOKY-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-2-methoxybenzamide is a chemical compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.1861.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-benzyl-5-bromo-2-methoxybenzamide.



Molecular Structure Analysis

The molecular structure of N-benzyl-5-bromo-2-methoxybenzamide is not available in the search results. However, it’s related to N-Benzyl-5-bromo-2-methoxybenzenesulfonamide, which has a molecular formula of CHBrNOS, an average mass of 356.235 Da, and a monoisotopic mass of 354.987762 Da2.



Chemical Reactions Analysis

Specific chemical reactions involving N-benzyl-5-bromo-2-methoxybenzamide are not available in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzyl-5-bromo-2-methoxybenzamide are not fully available. However, related compound N-Benzyl-5-bromo-2-methoxybenzenesulfonamide has a density of 1.5±0.1 g/cm3, a boiling point of 496.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C2.


Scientific Research Applications

  • Radioiodinated Benzamides for Melanoma Imaging :

    • Certain radioiodinated N-(dialkylaminoalkyl)benzamides have been used for scintigraphy and SPECT of melanoma metastases. Structure-activity studies have shown that compounds like 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[(131)I]iodo-2-methoxybenzamide exhibit high melanoma uptake and tissue selectivity. These compounds have potential for melanoma imaging and radionuclide therapy (Eisenhut et al., 2000).
  • Synthesis of Radioiodinated Ligands for Serotonin Receptors :

    • Radioiodinated ligands, such as 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide, have been developed for their high affinity and selectivity for 5HT2 receptors. These ligands are promising for gamma-emission tomography and studying serotonin receptors (Mertens et al., 1994).
  • Catalysts for Alcohol Oxidation :

    • N-isopropyliodobenzamides, such as 2-Iodo-N-isopropyl-5-methoxybenzamide, have been evaluated as catalysts for the oxidation of alcohols. They have shown high reactivity and environmental benignity, especially for the oxidation of benzylic alcohols (Yakura et al., 2018).
  • GPR35 Agonists for Pain and Inflammatory Diseases :

    • N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, including compounds like N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, have been identified as potent GPR35 agonists. These compounds are potential candidates for treating pain, inflammatory, and metabolic diseases (Wei et al., 2018).
  • Potential Antipsychotic Agents :

    • Some benzamide derivatives, such as 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been synthesized and evaluated for their antidopaminergic properties. These compounds have shown potential as antipsychotic agents (Högberg et al., 1990).
  • Herbicides with Bleaching Effects :

    • Benzamide analogs, like 2-methoxybenzamides, have been identified as lead compounds for the development of bleaching herbicides. Certain substitutions at specific positions on the benzylamine moiety significantly enhance herbicidal activity (Zhang et al., 2021).

Safety And Hazards

The safety data sheet for N-benzyl-5-bromo-2-methoxybenzamide is not available in the search results.


Future Directions

The future directions for the research and application of N-benzyl-5-bromo-2-methoxybenzamide are not available in the search results.


Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to scientific literature and databases. If you’re working with this compound, always follow the appropriate safety procedures.


properties

IUPAC Name

N-benzyl-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(16)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENCDHONKGDOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-bromo-2-methoxybenzamide

Synthesis routes and methods

Procedure details

To an ice bath cooled mixture of 5-bromo-2-methoxybenzoic acid (439 mg, 1.9 mmol) in 1:1 CH2Cl2:DMF (4 mL) was added benzylamine (0.228 mL, 2.1 mmol), EDCI (438 mg, 2.3 mmol), HOBt (311 mg, 2.3 mmol) and NEtiPr2 (0.496 mL, 2.85 mmol). The mixture was then stirred at room temperature until the reaction was complete. Extractive work up with ethyl acetate, washing with saturated aqueous NaHCO3, H2O, saturated aqueous KHSO4 and brine, gave the title compound (550 mg) after isolation which was carried forward without purification. LCMS (M+H)+ 320, 322.
Quantity
439 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.228 mL
Type
reactant
Reaction Step Two
Name
Quantity
438 mg
Type
reactant
Reaction Step Two
Name
Quantity
311 mg
Type
reactant
Reaction Step Two
Quantity
0.496 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

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